molecular formula C18H22 B162306 Ethane, 1,1-bis(p-ethylphenyl)- CAS No. 10224-91-6

Ethane, 1,1-bis(p-ethylphenyl)-

Cat. No. B162306
CAS RN: 10224-91-6
M. Wt: 238.4 g/mol
InChI Key: KXQKDDDZWYVBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethane, 1,1-bis(p-ethylphenyl)-, also known as DPE, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. DPE is a colorless, crystalline substance that is insoluble in water but soluble in organic solvents. It is commonly used as a fluorescent probe in biological and biochemical studies due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.

Mechanism Of Action

The mechanism of action of Ethane, 1,1-bis(p-ethylphenyl)- involves its ability to selectively bind to certain molecules and emit fluorescence upon excitation. When Ethane, 1,1-bis(p-ethylphenyl)- is excited with light of a specific wavelength, it absorbs the energy and transitions to an excited state. This excited state is unstable and quickly returns to its ground state, emitting a photon of light in the process. The emitted light can be detected and used to study the behavior and interactions of the molecules that Ethane, 1,1-bis(p-ethylphenyl)- is bound to.

Biochemical And Physiological Effects

Ethane, 1,1-bis(p-ethylphenyl)- has no known biochemical or physiological effects on living organisms. It is primarily used as a research tool and has not been approved for use in humans or animals.

Advantages And Limitations For Lab Experiments

One of the primary advantages of using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments is its high selectivity and sensitivity. Ethane, 1,1-bis(p-ethylphenyl)- can selectively bind to certain molecules and emit fluorescence upon excitation, making it a powerful tool for studying the behavior and interactions of these molecules. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively easy to use and can be incorporated into a variety of experimental setups.
However, there are also limitations to using Ethane, 1,1-bis(p-ethylphenyl)- in lab experiments. One of the primary limitations is its potential toxicity. While Ethane, 1,1-bis(p-ethylphenyl)- has not been shown to have any significant toxicity in vitro, its effects on living organisms are not well understood. Additionally, Ethane, 1,1-bis(p-ethylphenyl)- is relatively expensive and may not be suitable for use in large-scale experiments.

Future Directions

There are several potential future directions for research involving Ethane, 1,1-bis(p-ethylphenyl)-. One area of interest is the development of new fluorescent probes based on the structure of Ethane, 1,1-bis(p-ethylphenyl)-. Researchers are exploring ways to modify the structure of Ethane, 1,1-bis(p-ethylphenyl)- to improve its selectivity and sensitivity for certain molecules.
Another potential future direction is the use of Ethane, 1,1-bis(p-ethylphenyl)- in the development of new diagnostic tools for diseases such as cancer. Researchers are exploring ways to use Ethane, 1,1-bis(p-ethylphenyl)- as a fluorescent probe for detecting cancer cells and monitoring the progression of the disease.
Overall, Ethane, 1,1-bis(p-ethylphenyl)- is a powerful tool for scientific research with a wide range of potential applications. While there are limitations to its use, researchers are continuing to explore new ways to use Ethane, 1,1-bis(p-ethylphenyl)- to advance our understanding of biological and biochemical processes.

Synthesis Methods

The synthesis of Ethane, 1,1-bis(p-ethylphenyl)- is a complex process that involves several steps. The most common method for synthesizing Ethane, 1,1-bis(p-ethylphenyl)- is through the reaction of p-ethylphenylmagnesium bromide with 1,1-dibromoethane in the presence of a palladium catalyst. This reaction results in the formation of Ethane, 1,1-bis(p-ethylphenyl)- as a white solid, which is then purified through recrystallization.

Scientific Research Applications

Ethane, 1,1-bis(p-ethylphenyl)- has a wide range of potential applications in scientific research, particularly in the field of biochemistry and biophysics. One of the primary uses of Ethane, 1,1-bis(p-ethylphenyl)- is as a fluorescent probe for detecting and imaging biological molecules such as proteins, lipids, and nucleic acids. Ethane, 1,1-bis(p-ethylphenyl)- is particularly useful for studying membrane dynamics and protein-protein interactions due to its ability to selectively bind to certain molecules and emit fluorescence upon excitation.

properties

CAS RN

10224-91-6

Product Name

Ethane, 1,1-bis(p-ethylphenyl)-

Molecular Formula

C18H22

Molecular Weight

238.4 g/mol

IUPAC Name

1-ethyl-4-[1-(4-ethylphenyl)ethyl]benzene

InChI

InChI=1S/C18H22/c1-4-15-6-10-17(11-7-15)14(3)18-12-8-16(5-2)9-13-18/h6-14H,4-5H2,1-3H3

InChI Key

KXQKDDDZWYVBIU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC

Canonical SMILES

CCC1=CC=C(C=C1)C(C)C2=CC=C(C=C2)CC

Other CAS RN

10224-91-6

Origin of Product

United States

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